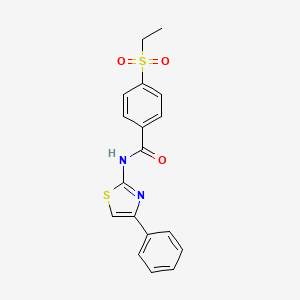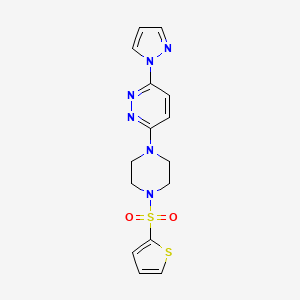![molecular formula C29H27N5O2 B2741528 5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-32-1](/img/structure/B2741528.png)
5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, often referred to as “Compound X” , is a heterocyclic organic molecule. Its chemical formula is C₂₃H₂₀N₄O₂ . The compound exhibits intriguing structural features, combining a pyrazolo[4,3-c]pyridine core with a naphthalene moiety and a piperazine side chain. The presence of carbonyl and methyl groups further contributes to its complexity .
Synthesis Analysis
The synthesis of Compound X involves several steps. While the exact synthetic route may vary, one common approach is the reaction of a suitable pyrazolo[4,3-c]pyridine precursor with a naphthalen-1-ylmethylpiperazine derivative. The carbonyl group is typically introduced during the final stages of synthesis. Researchers have explored various methods for constructing the pyrazolo[4,3-c]pyridine scaffold, including cyclization reactions and multicomponent reactions. Detailed studies on the optimization of reaction conditions and yields are essential for efficient synthesis .
Molecular Structure Analysis
The molecular structure of Compound X reveals its intricate arrangement. The pyrazolo[4,3-c]pyridine core provides rigidity, while the naphthalene group contributes aromaticity. The piperazine side chain extends from the central core, potentially influencing the compound’s biological activity. The carbonyl group serves as a functional handle for further derivatization. Computational studies, X-ray crystallography, and NMR spectroscopy can elucidate the precise geometry and conformation of Compound X .
Chemical Reactions Analysis
Compound X may participate in various chemical reactions. Its carbonyl group could undergo nucleophilic addition, acylation, or reduction. Additionally, the piperazine moiety might react with electrophiles or undergo ring-opening reactions. Researchers should explore the reactivity of Compound X under different conditions to uncover its synthetic versatility and potential applications .
Physical And Chemical Properties Analysis
- Hazards : Compound X is labeled as hazardous (GHS classification) due to its flammability and potential health risks. Precautions include proper handling, storage, and protective measures .
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Research on similar compounds has focused on their molecular interactions with biological targets. For example, studies on cannabinoid receptor antagonists explore how these compounds bind to receptors and their potential implications for drug development (Shim et al., 2002). This type of research is crucial for understanding the pharmacological activity of compounds and their potential therapeutic uses.
Antimicrobial and Antibiotic Efficacy
Another area of research involves evaluating the antimicrobial efficacy of compounds. Studies have shown that certain derivatives can enhance the effectiveness of antibiotics against resistant strains of bacteria, such as MRSA, highlighting their potential as chemosensitizers (Matys et al., 2015). This research avenue is vital for addressing the growing issue of antibiotic resistance.
Synthesis and SAR of Novel Agents
The synthesis and structure-activity relationship (SAR) analysis of compounds with specific structural features, like piperazine derivatives, contribute to the development of novel therapeutic agents. These studies often aim at discovering atypical antipsychotic agents or compounds with other significant pharmacological activities (Park et al., 2010).
Anticonvulsant Activity Evaluation
There's also interest in the anticonvulsant properties of certain compounds, with research conducted on novel naphthalen-2-yl acetate derivatives. These studies include pharmacological evaluation and molecular modeling to identify potential anticonvulsant agents (Ghareb et al., 2017).
Molecular Structure Investigations
Investigations into the molecular structure of compounds incorporating specific moieties, such as s-triazine, provide insights into their chemical properties and potential applications in medicinal chemistry (Shawish et al., 2021).
Mecanismo De Acción
Safety and Hazards
Compound X poses several hazards, including skin and eye irritation, respiratory sensitization, and potential toxicity. Safety data sheets (SDS) should be consulted for detailed safety information. Researchers working with Compound X must adhere to safety protocols and use appropriate protective equipment .
Propiedades
IUPAC Name |
5-methyl-7-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O2/c1-31-19-25(27-26(20-31)29(36)34(30-27)23-11-3-2-4-12-23)28(35)33-16-14-32(15-17-33)18-22-10-7-9-21-8-5-6-13-24(21)22/h2-13,19-20H,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSPQHAOTCUDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate](/img/structure/B2741446.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl 4-chlorobenzoate](/img/structure/B2741448.png)
![2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-6-methyl-1H-pyrimidin-4-one](/img/structure/B2741449.png)
![2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2741450.png)
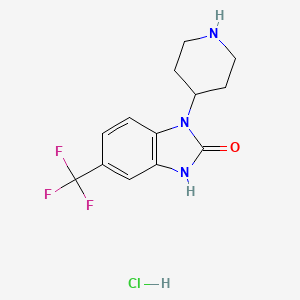
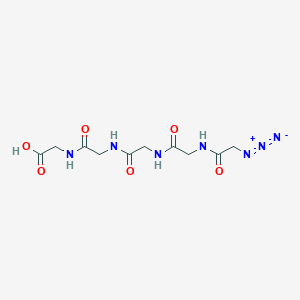
![(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2741454.png)
![N-(4-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2741455.png)
![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine](/img/structure/B2741457.png)
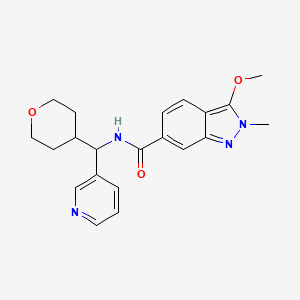
![2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2741461.png)
